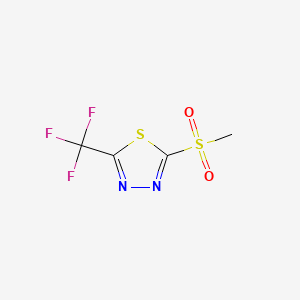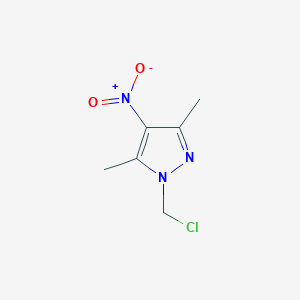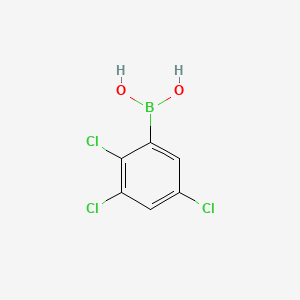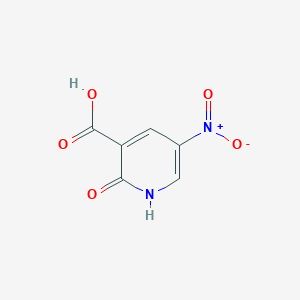
3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various starting materials and reagents. In the context of cyclohexanecarboxylic acid derivatives, one study describes the synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, starting from β-cyclocitral and proceeding through a Grignard reaction, Wittig salt formation, and saponification to yield the final product . Another study reports the microbial dihydroxylation of benzoic acid, leading to a broad array of cyclohexanecarboxylic acid derivatives. This process involves the use of Alcaligenes eutrophus strain B9 and results in high enantiomeric excess of the dihydroxylated product, which can undergo further oxidative and rearrangement reactions .
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray single-crystal analysis is a common technique used to determine the precise arrangement of atoms within a crystal. For instance, novel co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol with various hydroxy benzoic acids were characterized using this method, revealing a three-dimensional hydrogen-bonded network and a two-dimensional molecular scaffolding motif . Hirshfeld surface analysis further elucidated the intermolecular interactions stabilizing these structures .
Chemical Reactions Analysis
Chemical reactions involving cyclohexanecarboxylic acid derivatives can lead to a variety of products. Photocyclization of substituted 2-( benzothien-3-yl)-3-phenylpropenoic acids, for example, yielded a mixture of benzo[b]naphtho[2,1-d]thiophene-6-carboxylic acids, 6H-benzo[b]naphtho[2,3-d]thiopyran-6-ones, and 10-methoxy-2-methyl-6H-benzo[b]naphtho[2,3-d]pyran-6-one . These reactions were carried out in the presence of iodine and air, demonstrating the influence of reaction conditions on the outcome.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The solubility of the co-crystals mentioned earlier was studied, showing that the co-crystal strategy could enhance the solubility of the active pharmaceutical ingredient, with the solubility following the order: co-crystal 1 > 2 > 3 . Thermal analysis techniques such as DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) are also employed to study the thermal stability and decomposition patterns of these compounds .
科学的研究の応用
Chemical Synthesis and Structural Studies :
- Taylor et al. (1996) explored the synthesis of labeled compounds using derivatives of benzoic acid, demonstrating the utility of these compounds in the preparation of radioactively labeled molecules for scientific studies (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
- Sohár et al. (1995) conducted research on the stereostructures of compounds derived from benzoic acid, emphasizing the importance of structural analysis in understanding chemical properties (Sohár, Stájer, Nagy, & Bernáth, 1995).
Biological and Pharmacological Studies :
- Mineo et al. (2013) studied the effects of benzoic acid derivatives on osmotic fragility in rat erythrocytes, highlighting the biological interactions of these compounds (Mineo, Ogita, Kanayama, Kawagishi, Sato, Yamamoto, Arai, & Izawa, 2013).
- Sañudo et al. (2006) synthesized new classes of compounds including benzoic acid derivatives, opening avenues for potential pharmacological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Environmental and Microbial Studies :
- Blakley and Papish (1982) researched the metabolism of cyclohexanecarboxylic acid and its derivatives by Pseudomonas putida, providing insights into the environmental degradation and utilization of such compounds (Blakley & Papish, 1982).
- Keith et al. (1978) investigated the anaerobic decomposition of benzoic acid, a related compound, during methane fermentation, contributing to our understanding of biodegradation processes (Keith, Bridges, Fina, Iverson, & Cloran, 1978).
作用機序
Target of Action
The primary targets of 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as aldehydes and ketones, can react with amines to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible .
Biochemical Pathways
The compound’s potential to form imine derivatives suggests it could interact with biochemical pathways involving aldehydes, ketones, and amines .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
特性
IUPAC Name |
3-(cyclohexanecarbonylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-12(15(18)19)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNNLWGNEQLXNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)





![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)
![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)
![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)
![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)